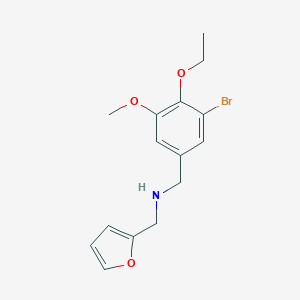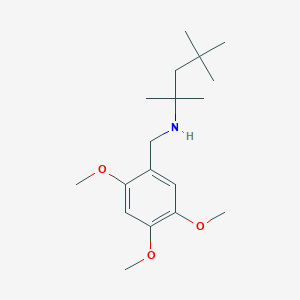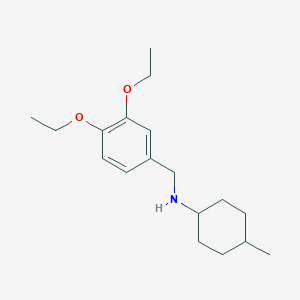![molecular formula C15H16BrN5OS B499434 {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499434.png)
{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a bromophenyl group, a furan ring, a tetrazole ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process involving the following key steps:
Formation of the bromophenyl-furan intermediate: This can be achieved by coupling 4-bromophenylboronic acid with furan-2-carbaldehyde using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the tetrazole ring: The intermediate can be reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Formation of the final compound: The tetrazole intermediate can be reacted with 2-bromoethylamine to introduce the amine group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl, furan, and tetrazole rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological molecules.
相似化合物的比较
Similar Compounds
- {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
Uniqueness
The presence of the bromine atom in {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and fluoro- analogs.
属性
分子式 |
C15H16BrN5OS |
|---|---|
分子量 |
394.3g/mol |
IUPAC 名称 |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16BrN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-13-6-7-14(22-13)11-2-4-12(16)5-3-11/h2-7,17H,8-10H2,1H3 |
InChI 键 |
KQNJPGMGNICVHH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)

![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
![2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B499359.png)
![N-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499360.png)
![N-[4-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499361.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499364.png)

![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B499369.png)
![1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B499370.png)
![N-cyclopropyl-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B499371.png)
